4-[(3-Methylbenzyl)oxy]piperidine hydrochloride
Overview
Description
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C13H29NO•HCl and a molecular weight of 241.76. This compound is primarily used in biochemical and proteomics research . It is characterized by the presence of a piperidine ring substituted with a 3-methylbenzyl group through an oxygen atom, forming an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride typically involves the following steps:
Formation of the Ether Linkage: The reaction between 3-methylbenzyl alcohol and piperidine in the presence of a suitable base (e.g., sodium hydride) to form the ether linkage.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the piperidine ring or the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylbenzyl)oxy]piperidine hydrochloride: Similar structure but with the methyl group on the benzyl ring in a different position.
4-[(4-Methylbenzyl)oxy]piperidine hydrochloride: Similar structure but with the methyl group on the benzyl ring in a different position.
Uniqueness
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is unique due to the specific position of the methyl group on the benzyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and biochemical properties compared to its similar compounds.
Properties
IUPAC Name |
4-[(3-methylphenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(9-11)10-15-13-5-7-14-8-6-13;/h2-4,9,13-14H,5-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URERXPUJHMUFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-38-4 | |
Record name | Piperidine, 4-[(3-methylphenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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